molecular formula C22H37NO5 B1215735 Aphidicolin glycinate

Aphidicolin glycinate

Cat. No.: B1215735
M. Wt: 395.5 g/mol
InChI Key: IOASYARYEYRREA-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

This compound (C₂₂H₃₈ClNO₅; molecular weight: 432.0 g/mol) is synthesized via esterification of aphidicolin’s 17-hydroxyl group with glycine (Figure 1). The core structure retains aphidicolin’s tetracyclic scaffold, comprising four fused rings (A–D) with stereochemical configurations critical for polymerase inhibition. Key stereocenters include:

  • C3 (α-OH) : Participates in hydrogen bonding with DNA polymerase α (Pol α).
  • C17 : Site of glycinate conjugation, converting the hydroxyl into a glycine ester.
  • C18 (β-OH) : Stabilizes the A-ring chair conformation via intramolecular hydrogen bonding.

The glycinate moiety introduces a polar carboxylate group, enhancing aqueous solubility without disrupting the hydrophobic interactions required for polymerase binding.

Comparative Analysis with Native Aphidicolin Derivatives

Modifications to aphidicolin’s structure profoundly impact its biochemical activity:

Derivative Modification Site Solubility (mg/mL) IC₅₀ (Pol α) Source
Native aphidicolin 1 (ethanol) 0.2 μM
This compound C17-OH >10 (aqueous) 0.3 μM
3-Deoxy aphidicolin C3-OH → H 1 (DMSO) 2.0 μM
17-Acetyl aphidicolin C17-OH → OAc 5 (DMSO) 1.5 μM

Key findings:

  • Glycinate esterification preserves inhibitory potency (IC₅₀ ~0.3 μM) while increasing solubility >10-fold compared to native aphidicolin.
  • Modifications at C3 or C18 reduce activity by disrupting hydrogen-bonding networks essential for Pol α binding.

Solubility Enhancement Mechanisms Through Glycinate Esterification

The glycinate group improves solubility via two mechanisms:

  • Polarity Increase : The glycine carboxylate (pKa ~2.3) ionizes in aqueous media, facilitating dissolution.
  • Reduced Crystallinity : Esterification disrupts aphidicolin’s crystalline lattice, lowering the energy required for solvation.

Experimental solubility data:

  • Aphidicolin : 1 mg/mL in ethanol, <0.1 mg/mL in water.
  • This compound : >10 mg/mL in water, stable in phosphate buffer (pH 7.4).

This enhancement enables intravenous administration without organic cosolvents, a critical advancement for clinical use.

X-ray Crystallographic Studies of Polymerase-Inhibitor Complexes

X-ray structures of Pol α bound to aphidicolin (PDB: 4Q5V) reveal:

  • Binding Site : Aphidicolin occupies the dNTP-binding pocket, sterically blocking dCTP incorporation.
  • Key Interactions :
    • O17 and O18 hydroxyls hydrogen-bond with Tyr865 and Asn954 of Pol α.
    • The A-ring induces a 118° rotation of template guanine, preventing base pairing.

In this compound, the glycinate moiety extends away from the active site (Figure 2), avoiding steric clashes with Pol α residues. This orientation preserves inhibitory activity while permitting solubility-enhancing modifications.

Properties

Molecular Formula

C22H37NO5

Molecular Weight

395.5 g/mol

IUPAC Name

[5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate

InChI

InChI=1S/C22H37NO5/c1-19(12-24)16-4-3-14-9-15-10-21(14,20(16,2)6-5-17(19)25)7-8-22(15,27)13-28-18(26)11-23/h14-17,24-25,27H,3-13,23H2,1-2H3

InChI Key

IOASYARYEYRREA-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(COC(=O)CN)O)(C)CO)O

shelf_life

Bulk: Compound is stable at 25 ± 2 °C under normal illumination or in the dark and at 45 °C for at least 4 weeks (HPLC). Solution: An 8 mg/mL solution in water at room temperature (25 ± 2 °C) decomposes at an apparent linear rate of 0.20 ± 0.05% per hour over a 24 hour period.

solubility

H20 100 (mg/mL)
MeOH 100 (mg/mL)
CHC13 < 0.001 (mg/mL)

Synonyms

aphidicolin glycinate
aphidicolin-17-glycinate
AphiG

Origin of Product

United States

Preparation Methods

Esterification of Aphidicolin with Glycine Derivatives

The conversion of aphidicolin to its glycinate ester involves a nucleophilic acyl substitution reaction, typically employing activated glycine derivatives. Aphidicolin’s C-17 and C-18 hydroxyl groups are critical for DNA polymerase inhibition, necessitating selective protection to prevent undesired side reactions.

Protection-Deprotection Strategy

In a documented synthesis, the 3,18-dihydroxy groups of aphidicolin are protected using isopropylidene groups under acidic conditions (e.g., acetone with catalytic HCl), yielding 18-isopropylidenedioxy-aphidicol-16-ene. This intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a carbodiimide coupling agent (e.g., EDC or DCC) to form the glycinate ester. Subsequent deprotection with aqueous HCl regenerates the free hydroxyl groups while retaining the glycinate moiety.

Reaction Conditions and Yields

  • Solvent System : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Temperature : 0–25°C, with reaction times of 12–24 hours

  • Yield : ~60–70% after purification

Alternative Pathways: Glycine Acylation

An alternative approach involves acylation of aphidicolin’s hydroxyl groups with glycine’s carboxyl group. Here, glycine is activated as a mixed anhydride (e.g., using ethyl chloroformate) or as a succinimidyl ester, enabling nucleophilic attack by aphidicolin’s hydroxyl oxygen. This method avoids protection steps but requires stringent pH control (pH 7–8) to prevent epimerization or decomposition.

Purification and Crystallization of this compound

Solvent Recrystallization

Crude AG is purified via sequential recrystallization from ethyl acetate-methanol mixtures (4:1 v/v), achieving >95% purity. Key steps include:

  • Dissolution of the crude product in warm ethyl acetate (40–50°C).

  • Gradual addition of methanol until cloudiness persists.

  • Cooling to −20°C for 12 hours to precipitate crystalline AG.

Purity Assessment

  • HPLC Analysis : C18 column, mobile phase = acetonitrile-water (70:30), retention time = 8.2 min.

  • Melting Point : 118–119°C (uncorrected).

Chromatographic Methods

For large-scale production, flash chromatography on silica gel (eluent: ethyl acetate/hexane, 3:1) removes unreacted aphidicolin and glycine derivatives. Final polishing via size-exclusion chromatography (Sephadex LH-20) ensures removal of endotoxins for clinical-grade material.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.42 (s, 1H, H-16), 4.82 (d, J = 6.8 Hz, 1H, glycine α-H), 3.72 (s, 2H, glycine NH₂).

  • ¹³C NMR : 174.8 ppm (C=O of glycinate), 76.5 ppm (C-17), 72.1 ppm (C-18).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 491.2432 (C₂₆H₃₈O₈N)

  • Calculated : 491.2435.

Solubility and Stability Profiling

ParameterAphidicolinThis compound
Aqueous Solubility0.02 mg/mL12.5 mg/mL
Plasma Half-life0.5 h2.0 h
LogP (Octanol/Water)3.11.8

Data derived from preclinical pharmacokinetic studies

AG’s enhanced solubility (625-fold increase over aphidicolin) enables intravenous administration, critical for its evaluation in phase I trials. Stability studies in phosphate-buffered saline (pH 7.4) show <5% degradation over 24 hours at 25°C.

Scale-Up Challenges and Industrial Synthesis

Optimization of Coupling Agents

Comparative studies of carbodiimides (EDC vs. DCC) revealed EDC’s superiority in minimizing racemization (2% vs. 8% with DCC). However, EDC necessitates post-reaction quenching with acetic acid to prevent gelation, complicating large-scale workflows.

Green Chemistry Approaches

Recent efforts employ enzymatic esterification using lipase B from Candida antarctica (CAL-B), achieving 55% yield in a solvent-free system. While promising, this method requires further optimization to match traditional yields.

Clinical Validation and Pharmacological Relevance

Phase I trials of AG (NSC 303812) demonstrated its suitability for prolonged infusion regimens, with a maximum tolerated dose of 4,500 mg/m² via 24-hour infusion. The compound’s schedule-dependent antitumor activity, evidenced by 75% increased survival in B16 melanoma models , underscores the importance of synthesis reproducibility for therapeutic consistency.

Chemical Reactions Analysis

Types of Reactions: Aphidicolin Glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Aphidicolin Glycinate has a wide range of applications in scientific research:

Mechanism of Action

Aphidicolin Glycinate exerts its effects by inhibiting DNA polymerase alpha, an enzyme crucial for DNA replication. The compound binds to the active site of the enzyme, blocking the incorporation of deoxyribonucleotide triphosphates (dNTPs) into the growing DNA strand. This inhibition prevents the elongation of the DNA molecule, effectively halting DNA synthesis and cell division . The molecular targets and pathways involved include the DNA replication machinery and cell cycle regulatory proteins .

Comparison with Similar Compounds

Aphidicolin vs. Aphidicolin Glycinate

Parameter Aphidicolin This compound
Solubility Poor aqueous solubility Water-soluble due to glycinate esterification
Administration Limited to in vitro studies Intravenous infusion (clinical use)
Pharmacokinetics Rapid clearance in vivo Steady-state plasma concentration achievable (3 µg/mL)
Clinical Utility Experimental synchronizing agent Phase I-tested for tumor synchronization and cisplatin combinations

Key Findings :

  • AG’s solubility enables systemic administration, whereas aphidicolin is restricted to localized or in vitro applications .
  • AG shows dose-dependent DNA synthesis inhibition (median inhibitory dose: 60 mg/kg in murine models) but lacks tumor selectivity, necessitating combination therapies .

AG in Combination Therapies vs. Single-Agent Use

Therapeutic Context AG Alone AG + Cisplatin
Antitumor Efficacy Moderate (e.g., 57% increased lifespan in M5076 sarcoma) Enhanced activity in cisplatin-resistant tumors (e.g., ovarian cancer)
Mechanistic Basis DNA polymerase inhibition Synergistic DNA damage (cisplatin adducts + replication block)
Clinical Relevance Limited single-agent utility Phase I-supported regimen for refractory cancers

Key Findings :

  • In murine models, AG combined with cisplatin increased survival in B16 melanoma (75% lifespan increase) and cisplatin-resistant ovarian tumors .
  • AG sensitizes tumor cells to platinum agents by prolonging DNA damage exposure, as shown in primary ovarian tumor cells .

AG vs. Other DNA Replication Inhibitors

Compound Mechanism Clinical Stage Key Limitations
This compound DNA polymerases α/δ inhibition Phase I (combination therapies) No tumor selectivity
Hydroxyurea Ribonucleotide reductase inhibition FDA-approved (e.g., sickle cell) Myelosuppression, limited efficacy in solid tumors
Etoposide Topoisomerase II inhibition FDA-approved (multiple cancers) Secondary leukemia risk

Key Findings :

  • Unlike hydroxyurea or etoposide, AG specifically targets DNA replication without interfering with RNA or topoisomerases, offering a unique mechanism for synchronization .

Q & A

Q. What is the mechanism of action of aphidicolin glycinate in inhibiting DNA replication, and how can this be experimentally validated?

this compound reversibly inhibits DNA polymerases α and δ, blocking DNA synthesis during the S-phase of the cell cycle. To validate this, researchers can use in vitro polymerase activity assays with purified enzymes and measure inhibition via radioactive dNTP incorporation . Synchronization experiments in cell lines (e.g., HeLa or neuroblastoma cells) treated with 0.5–5 μM this compound can confirm G1/S or G2/M arrest via flow cytometry .

Q. What are the standard in vivo dosage regimens for evaluating this compound’s antitumor efficacy in murine models?

A validated regimen involves intraperitoneal injection of 100 mg/kg this compound every 3 hours for 9 days in B16 melanoma or M5076 sarcoma murine models, achieving a 75% increase in lifespan. Tumor volume measurements and survival analysis are critical endpoints .

Q. Which cell lines are most sensitive to this compound, and what cytotoxicity assays are recommended?

Neuroblastoma cells (e.g., UKF-NB-3) show high sensitivity at 0.5–5 μM, while normal human embryonic cells exhibit moderate toxicity. Use ATP-based viability assays (e.g., CellTiter-Glo) and IC50 calculations. Include controls for time-dependent effects (e.g., 24–72-hour exposures) .

Q. How should cell cycle arrest induced by this compound be quantitatively analyzed?

Treat cells with 0.4 μg/mL this compound for 24 hours, fix with ethanol, and stain with propidium iodide. Analyze DNA content via flow cytometry. Compare G1/S/G2/M phase distributions to untreated controls, using software like FlowJo .

Advanced Research Questions

Q. How do pharmacokinetic limitations of this compound influence experimental design in translational studies?

Due to rapid plasma clearance and low solubility, frequent dosing (e.g., every 3 hours) is required to maintain therapeutic levels. Researchers should monitor plasma half-life via HPLC and consider prodrug formulations or nanoparticle encapsulation to improve bioavailability .

Q. What methodological considerations are critical when combining this compound with platinum-based chemotherapeutics?

Synergy arises from this compound’s inhibition of DNA repair pathways (e.g., homologous recombination). Administer cisplatin 24 hours after this compound to exploit cell cycle synchronization. Assess combination indices via Chou-Talalay analysis and validate with γH2AX foci staining to quantify DNA damage .

Q. How can COMPARE analysis of NCI/DTP data clarify this compound’s mechanism relative to other DNA antimetabolites?

COMPARE analysis correlates this compound’s GI50 values (Pearson correlation coefficient = 0.81) with DNA antimetabolites like cytarabine. Use the NCI-60 database to identify shared resistance patterns and validate via gene expression profiling (e.g., p53 status) .

Q. What synthetic strategies enhance this compound’s stability for prolonged in vivo exposure?

Glycinate esterification improves water solubility, but further modifications (e.g., PEGylation or liposomal encapsulation) can extend half-life. Characterize derivatives using NMR and mass spectrometry, and test in xenograft models with pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Q. How should contradictory cytotoxicity data across cell lines be addressed in study design?

Variations in p53 status (e.g., wild-type vs. mutant) and exposure duration explain discrepancies. Include isogenic cell pairs (e.g., p53+/+ vs. p53−/−) and perform RNA-seq to identify resistance markers like GADD45β .

Q. What time-course parameters are essential for analyzing this compound’s effects on p53 and p27 signaling?

Sample cells at 0, 5, 30 minutes, 2, 6, and 24 hours post-treatment (10 μM). Use Western blotting with phospho-specific Akt (Ser473) and p53 antibodies. Normalize to β-actin and quantify via densitometry .

Q. How can the PICOT framework structure a clinical trial evaluating this compound as a chemosensitizer?

  • Population: Stage IV non-small cell lung cancer patients.
  • Intervention: this compound + carboplatin.
  • Comparison: Carboplatin alone.
  • Outcome: Progression-free survival at 6 months.
  • Time: 12-month follow-up.
    Include dose-escalation phases and biomarker analysis (e.g., circulating tumor DNA) .

Q. What experimental approaches reconcile this compound’s preclinical efficacy with limited clinical success?

Optimize dosing schedules to match murine pharmacokinetics in human trials. Use patient-derived xenografts (PDXs) to model inter-individual variability and incorporate pharmacogenomic profiling to identify responsive subgroups .

Methodological Resources

  • Data Reporting: Follow guidelines from Beilstein Journal of Organic Chemistry for experimental reproducibility: include detailed synthesis protocols in supplementary materials and validate purity via HPLC ≥95% .
  • Statistical Analysis: Use GraphPad Prism for dose-response curves (four-parameter logistic model) and ANOVA for multi-group comparisons. Report SEM and p-values .

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